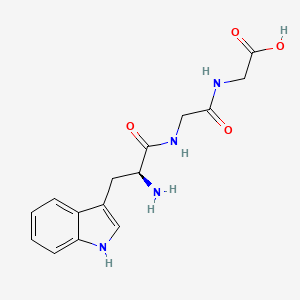

H-Trp-gly-gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-gly-gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the C-terminal amino acid to a resin, followed by the removal of the protecting group and the coupling of the next amino acid . This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

H-Trp-gly-gly-OH can undergo various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the peptide, although specific examples for this compound are less common.

Substitution: The peptide can undergo substitution reactions, particularly at the tryptophan residue, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Dess–Martin periodinane is a reagent used for the selective oxidation of tyrosine residues in peptides.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing peptides.

Substitution: Metal-catalyzed C–H functionalization reactions can be used to introduce various substituents into the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives, while substitution reactions can introduce new functional groups into the peptide structure .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compound: H-Trp-Gly-Gly-OH serves as a model compound for studying peptide synthesis and modification techniques. It helps in understanding reaction mechanisms involved in peptide bond formation and stability .

- Reactivity Studies: The compound undergoes various reactions such as oxidation (leading to products like kynurenine) and reduction, making it useful for exploring chemical reactivity in peptides .

Biology

- Protein Interactions: This tripeptide is utilized to investigate protein-protein interactions and enzyme-substrate specificity, crucial for understanding cellular processes .

- Biological Activity: Research indicates that this compound may influence metabolic pathways related to tryptophan, potentially affecting mood regulation through serotonin pathways .

Medicine

- Therapeutic Potential: this compound is explored for its antioxidant properties and neuroprotective effects. It may hold promise in developing treatments for neurodegenerative diseases due to its ability to modulate oxidative stress .

- Drug Development: The compound's structure allows it to be a candidate for peptide-based drugs aimed at various therapeutic targets .

Industry

- Biomaterials Development: this compound is being investigated for its applications in creating biomaterials, particularly in drug delivery systems where peptide-based materials can enhance bioavailability and target specificity .

Case Studies

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound exhibited significant neuroprotective effects against oxidative stress in neuronal cell cultures. The results indicated reduced apoptosis rates when treated with the tripeptide compared to control groups, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Antioxidant Activity

Research highlighted the antioxidant capabilities of this compound through its ability to scavenge free radicals effectively. This property was measured using various assays, showing a marked decrease in oxidative damage markers in treated cells versus untreated controls .

Wirkmechanismus

The mechanism of action of H-Trp-gly-gly-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue in the peptide can interact with various receptors and enzymes, influencing biological processes. For example, tryptophan-containing peptides have been shown to modulate oxidative stress and inflammation through their antioxidant properties . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

H-Trp-gly-gly-OH can be compared with other similar peptides, such as:

Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.

Minigastrin: A peptide hormone targeting the cholecystokinin-2 receptor (CCK-2R), used in cancer research.

Uniqueness

This compound is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer |

20762-31-6 |

|---|---|

Molekularformel |

C15H18N4O4 |

Molekulargewicht |

318.33 g/mol |

IUPAC-Name |

2-[[2-[[(2S)-2-amino-3-(1H-indol-2-yl)propanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C15H18N4O4/c16-11(15(23)18-7-13(20)17-8-14(21)22)6-10-5-9-3-1-2-4-12(9)19-10/h1-5,11,19H,6-8,16H2,(H,17,20)(H,18,23)(H,21,22)/t11-/m0/s1 |

InChI-Schlüssel |

GDTKLBWSCOKFCA-NSHDSACASA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=C(N2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |

Sequenz |

XGG |

Synonyme |

Trp-Gly-Gly Trp-Gly-Gly dihydrate tryptophyl-glycyl-glycine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.